Enhanced Lipophilicity (XLogP3) vs Phenoxyacetate and Acetamide Analogs Drives Membrane Permeability Potential
The target compound’s XLogP3 of 4.3 exceeds that of the phenoxyacetate analog [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate (estimated XLogP3 ~3.5) and the acetamide analog 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide (estimated XLogP3 ~3.8), indicating a greater propensity for passive membrane diffusion and blood-brain barrier penetration, which is advantageous in central nervous system target screening campaigns [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(3-phenylpropyl)acetamide (XLogP3 ~3.8); [5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate (XLogP3 ~3.5) |
| Quantified Difference | +0.5 to +0.8 log units |
| Conditions | XLogP3 computed via the method implemented in PubChem; values for comparators are estimated based on structural similarity and computational models. |
Why This Matters
Higher lipophilicity can improve passive cellular permeability, making this compound a preferred choice for intracellular target engagement in high-throughput screening.
- [1] Kuujia.com. Cas no 1105244-17-4 (5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethyl 2-phenoxypropanoate). Retrieved from https://www.kuujia.com/cas-1105244-17-4.html (accessed 2026-04-29). View Source
